molecular formula C10H13BrClNO B3113444 3-(4-Bromophenyl)morpholine hydrochloride CAS No. 1955506-61-2

3-(4-Bromophenyl)morpholine hydrochloride

Cat. No. B3113444
CAS RN: 1955506-61-2
M. Wt: 278.57
InChI Key: GWQXSBSWSBIWEV-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)morpholine hydrochloride is a chemical compound with the molecular formula CHBrClNO . Its average mass is 278.573 Da and its monoisotopic mass is 276.986908 Da .


Synthesis Analysis

The synthesis of this compound involves reactions of 1-(4-bromophenyl)-3-morpholino-2-phenylpropan-1-one with various Grignard compounds in diethyl ether . This results in a broad series of tertiary amino alcohols, which can be regarded as Trihexyphenidyl analogs .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12BrNO.ClH/c11-9-2-1-3-10(8-9)12-4-6-13-7-5-12;/h1-3,8H,4-7H2;1H . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors, number of H bond donors, number of freely rotating bonds, number of Rule of 5 violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), polar surface area, polarizability, surface tension, and molar volume .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • Synthesis and Structural Analysis : The synthesis of morpholine derivatives, including those related to "3-(4-Bromophenyl)morpholine hydrochloride," often involves cyclization reactions, reduction, and acidification processes. These compounds' structures are usually confirmed through techniques such as IR, 1H NMR, and MS technology, demonstrating the compound's relevance in developing synthetic methodologies and understanding chemical reactivity and properties (Tan Bin, 2011).

  • Crystal Structure Determination : Studies involving related morpholine derivatives also focus on determining the crystal structure to understand the molecular geometry and intermolecular interactions. This is crucial for designing compounds with desired physical and chemical properties, as demonstrated in research on compounds with similar bromophenyl and morpholine components (C. Ibiş, N. Deniz, A. F. Tuyun, 2010).

Potential Biological Activities

  • Antidepressant Activity : The synthesis of compounds similar to "this compound" has been explored for potential antidepressant activities. This is exemplified by studies where synthesized morpholine derivatives were evaluated using animal models, indicating the compound's potential for further investigation in antidepressant activity (Tao Yuan, 2012).

  • Antitumor Activity : Another area of interest is the evaluation of similar compounds for antitumor activities. Research on tertiary aminoalkanol hydrochlorides, structurally related to "this compound," aims to find biologically active compounds with potential antitumor properties, highlighting the importance of such compounds in medicinal chemistry and drug discovery efforts (A. U. Isakhanyan, G. Gevorgyan, S. G. Chshmarityan, L. Nersesyan, A. S. Agaronyan, I. S. Danielyan, G. M. Stepanyan, G. Panosyan, 2016).

Safety and Hazards

The safety information for 3-(4-Bromophenyl)morpholine hydrochloride includes hazard statements H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . In case of skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

properties

IUPAC Name

3-(4-bromophenyl)morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO.ClH/c11-9-3-1-8(2-4-9)10-7-13-6-5-12-10;/h1-4,10,12H,5-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQXSBSWSBIWEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C2=CC=C(C=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1955506-61-2
Record name 3-(4-bromophenyl)morpholine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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